![molecular formula C19H21ClN4O5 B13441511 3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with multiple functional groups, including azido, chlorophenyl, and ester groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.
Azido Group Addition: The azido group can be introduced through a nucleophilic substitution reaction using sodium azide and an appropriate leaving group.
Esterification: The ester groups can be formed through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the azido group, converting it to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential applications in the design of bioactive molecules and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials with specific chemical properties.
- Applied in the development of novel catalysts for chemical reactions.
作用机制
The mechanism of action of 3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can modulate biological pathways.
相似化合物的比较
3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-phenyl-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-bromophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior.
Uniqueness: The presence of the chlorophenyl group in 3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H21ClN4O5 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC 名称 |
dimethyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21ClN4O5/c1-11-15(18(25)27-2)16(12-6-4-5-7-13(12)20)17(19(26)28-3)14(23-11)10-29-9-8-22-24-21/h4-7,16,23H,8-10H2,1-3H3 |
InChI 键 |
WYQOSXLYYMTLTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)COCCN=[N+]=[N-])C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


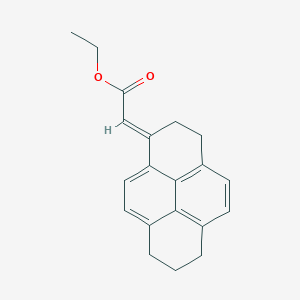
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
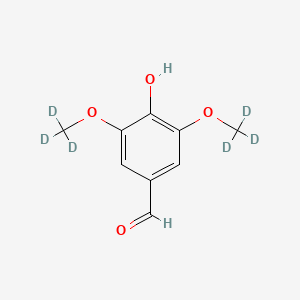

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
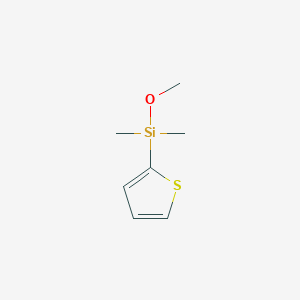
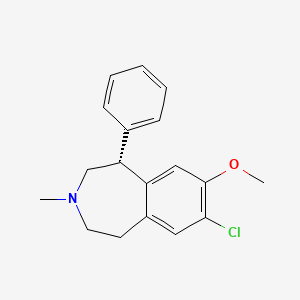
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
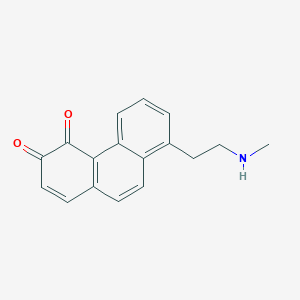
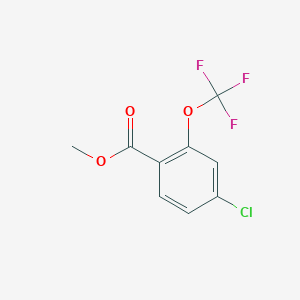
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
